![molecular formula C17H13N9O2 B4630066 2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4630066.png)
2-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives involves multistep synthetic routes. For instance, one approach to synthesize a structurally related compound includes heating of amino-diphenyl-imino-pyrazolo-pyrimidine and diethyl malonate under reflux conditions, which demonstrates the complexity involved in constructing the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine skeleton (Farghaly & Gomha, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this family is characterized using various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry, to confirm the presence of the distinct heterocyclic frameworks and substituent groups. The exact structure of our compound of interest would similarly be determined through such analyses, highlighting the importance of these techniques in elucidating complex molecular architectures.
Chemical Reactions and Properties
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives exhibit a range of chemical behaviors, attributed to their multiple reactive sites. For example, they may participate in cyclocondensation reactions, nucleophilic substitutions, and further functionalization at various positions on the heterocyclic rings. These reactions are foundational in exploring the chemical properties and reactivity of such compounds (Davoodnia et al., 2007).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Several studies have synthesized compounds related to the pyrazolo[1,5-a]-, 1,2,4-triazolo[1,5-a]-, and imidazo[1,2-a]-pyrimidines, demonstrating potent antimicrobial properties. For instance, Mabkhot et al. (2016) synthesized new thiophene-based heterocycles showing significant antimicrobial activities, with some compounds outperforming the standard drug Amphotericin B against certain fungal strains (Mabkhot et al., 2016). Similarly, Abdelhamid et al. (2016) reported the green synthesis of pyrazolo[1,5-a]pyrimidines with competitive antimicrobial activities to standard antibacterial and antifungal drugs (Abdelhamid et al., 2016).
Structure-Activity Relationship Studies
Research has also focused on understanding how structural modifications affect the biological activity of these compounds. For example, Gazizov et al. (2020) explored the nitration of azolo[1,5-a]pyrimidin-7-amines, leading to products with varied nitration positions and demonstrating the impact of structural changes on chemical reactivity and potential biological applications (Gazizov et al., 2020).
Potential Biological Activities
Several studies have synthesized derivatives of pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine with the aim of discovering compounds with potent biological activities. For instance, Baraldi et al. (1996) synthesized a series of derivatives, some of which showed high affinity and selectivity for the A2A adenosine receptor, suggesting potential applications in treating neurodegenerative disorders (Baraldi et al., 1996).
Eigenschaften
IUPAC Name |
4-[2-(4-nitropyrazol-1-yl)ethyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N9O2/c27-26(28)13-8-19-23(10-13)7-6-15-21-17-14-9-20-25(12-4-2-1-3-5-12)16(14)18-11-24(17)22-15/h1-5,8-11H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELGSMDSMYMDHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)CCN5C=C(C=N5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



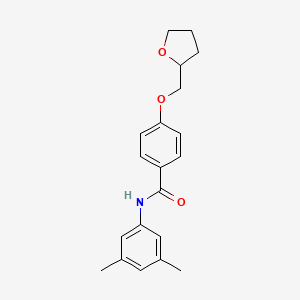

![N-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-9-hydroxy-9H-fluorene-9-carboxamide](/img/structure/B4630000.png)
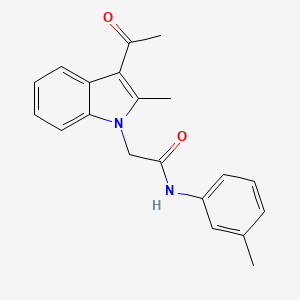
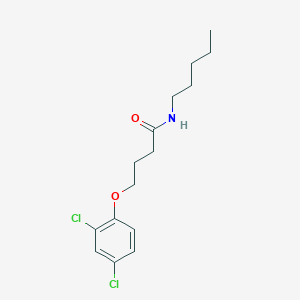
![5-(5-ethyl-2-thienyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4630024.png)
![N-[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4630025.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4630038.png)


![N-[5-methyl-1-[3-(trifluoromethyl)benzoyl]-2(1H)-pyridinylidene]-3-(trifluoromethyl)benzamide](/img/structure/B4630069.png)
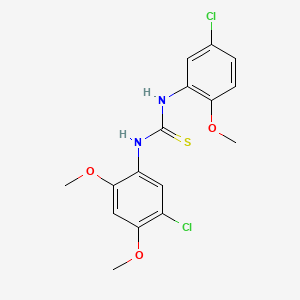
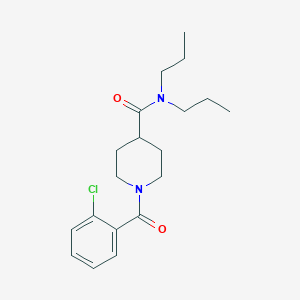
![2-({methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4630081.png)